Cas no 1488659-82-0 (N-(2-Propylaminoethyl)-4-nitroaniline)

N-(2-Propylaminoethyl)-4-nitroaniline Chemical and Physical Properties
Names and Identifiers
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- N-(2-Propylaminoethyl)-4-nitroaniline
- N1-(4-Nitrophenyl)-N2-propylethane-1,2-diamine
- N'-(4-nitrophenyl)-N-propylethane-1,2-diamine
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- Inchi: 1S/C11H17N3O2/c1-2-7-12-8-9-13-10-3-5-11(6-4-10)14(15)16/h3-6,12-13H,2,7-9H2,1H3
- InChI Key: GYBLTBQLHOIUSV-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(=CC=1)NCCNCCC)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 198
- XLogP3: 2.2
- Topological Polar Surface Area: 69.9
N-(2-Propylaminoethyl)-4-nitroaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI36581-1g |
N-(2-Propylaminoethyl)-4-nitroaniline |
1488659-82-0 | 97% | 1g |
$97.00 | 2024-04-20 | |
A2B Chem LLC | AI36581-25g |
N-(2-Propylaminoethyl)-4-nitroaniline |
1488659-82-0 | 97% | 25g |
$923.00 | 2024-04-20 | |
A2B Chem LLC | AI36581-10g |
N-(2-Propylaminoethyl)-4-nitroaniline |
1488659-82-0 | 97% | 10g |
$467.00 | 2024-04-20 | |
1PlusChem | 1P00HY4L-5g |
N-(2-Propylaminoethyl)-4-nitroaniline |
1488659-82-0 | 97% | 5g |
$356.00 | 2025-02-28 | |
1PlusChem | 1P00HY4L-25g |
N-(2-Propylaminoethyl)-4-nitroaniline |
1488659-82-0 | 97% | 25g |
$1213.00 | 2025-02-28 | |
Crysdot LLC | CD12140134-10g |
N1-(4-Nitrophenyl)-N2-propylethane-1,2-diamine |
1488659-82-0 | 97% | 10g |
$396 | 2024-07-23 | |
Crysdot LLC | CD12140134-25g |
N1-(4-Nitrophenyl)-N2-propylethane-1,2-diamine |
1488659-82-0 | 97% | 25g |
$792 | 2024-07-23 | |
1PlusChem | 1P00HY4L-1g |
N-(2-Propylaminoethyl)-4-nitroaniline |
1488659-82-0 | 97% | 1g |
$81.00 | 2025-02-28 | |
A2B Chem LLC | AI36581-5g |
N-(2-Propylaminoethyl)-4-nitroaniline |
1488659-82-0 | 97% | 5g |
$271.00 | 2024-04-20 | |
1PlusChem | 1P00HY4L-10g |
N-(2-Propylaminoethyl)-4-nitroaniline |
1488659-82-0 | 97% | 10g |
$613.00 | 2025-02-28 |
N-(2-Propylaminoethyl)-4-nitroaniline Related Literature
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Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
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2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
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Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
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Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555
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Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
Additional information on N-(2-Propylaminoethyl)-4-nitroaniline
Comprehensive Overview of N-(2-Propylaminoethyl)-4-nitroaniline (CAS No. 1488659-82-0): Properties, Applications, and Industry Insights
N-(2-Propylaminoethyl)-4-nitroaniline (CAS No. 1488659-82-0) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and versatile applications. This nitroaniline derivative, characterized by its propylaminoethyl side chain, is widely studied in fields such as materials science, pharmaceuticals, and agrochemical research. The compound's molecular formula and precise structure make it a valuable intermediate for synthesizing more complex molecules with tailored properties.
The growing interest in N-(2-Propylaminoethyl)-4-nitroaniline aligns with current scientific trends focusing on nitroaromatic compounds and their potential applications. Researchers are particularly interested in how modifications to the propylaminoethyl group can influence the compound's solubility, stability, and reactivity. Recent publications have explored its role in developing novel dye intermediates and photoactive materials, addressing the increasing demand for advanced functional chemicals in various industries.
From a synthetic chemistry perspective, CAS 1488659-82-0 represents an important building block for creating more complex architectures. Its nitroaniline core provides excellent electron-withdrawing characteristics, while the propylaminoethyl moiety offers nucleophilic potential. This dual functionality makes it particularly valuable in cross-coupling reactions and molecular design strategies that are currently trending in organic chemistry research. The compound's thermal stability and compatibility with various solvents also contribute to its utility in laboratory settings.
In the context of environmental considerations, researchers are investigating greener synthesis routes for N-(2-Propylaminoethyl)-4-nitroaniline derivatives. This aligns with the broader industry shift toward sustainable chemistry practices. The compound's potential applications in energy storage materials and organic electronics have also sparked interest, particularly as these sectors experience rapid growth driven by technological advancements and environmental concerns.
Quality control and analytical characterization of CAS 1488659-82-0 remain crucial topics for industrial users. Advanced techniques such as HPLC analysis, mass spectrometry, and NMR spectroscopy are routinely employed to ensure purity and verify structural integrity. These analytical approaches are particularly important given the compound's role as a precursor in sensitive synthetic pathways where impurities could significantly impact downstream reactions.
The commercial availability of N-(2-Propylaminoethyl)-4-nitroaniline has improved in recent years, with several specialty chemical suppliers now offering this compound in various purity grades. This increased accessibility has facilitated more widespread research into its properties and potential applications. However, proper storage conditions—typically in cool, dry environments protected from light—remain essential for maintaining the compound's stability over time.
Looking forward, the scientific community anticipates continued exploration of 1488659-82-0 derivatives, particularly in emerging fields like molecular electronics and smart materials. The compound's structural features make it an attractive candidate for designing new functional materials with tailored electronic properties. As research progresses, we expect to see more publications detailing innovative applications and synthetic modifications of this versatile chemical building block.
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